RU5135

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

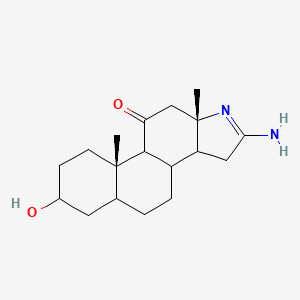

Molecular Formula |

C18H28N2O2 |

|---|---|

Molecular Weight |

304.4 g/mol |

IUPAC Name |

(9aS,11aS)-2-amino-7-hydroxy-9a,11a-dimethyl-3,3a,3b,4,5,5a,6,7,8,9,9b,11-dodecahydronaphtho[2,1-e]indol-10-one |

InChI |

InChI=1S/C18H28N2O2/c1-17-6-5-11(21)7-10(17)3-4-12-13-8-15(19)20-18(13,2)9-14(22)16(12)17/h10-13,16,21H,3-9H2,1-2H3,(H2,19,20)/t10?,11?,12?,13?,16?,17-,18-/m0/s1 |

InChI Key |

LLAKESJIQFAQJA-GMULQGFCSA-N |

Isomeric SMILES |

C[C@]12CCC(CC1CCC3C2C(=O)C[C@]4(C3CC(=N4)N)C)O |

Canonical SMILES |

CC12CCC(CC1CCC3C2C(=O)CC4(C3CC(=N4)N)C)O |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Dual Antagonistic Action of RU5135: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: RU5135, a steroid derivative, has been identified as a potent antagonist of two major inhibitory neurotransmitter systems in the central nervous system: the γ-aminobutyric acid type A (GABAA) and glycine receptors. This dual antagonism confers upon this compound a unique pharmacological profile, making it a valuable tool for neuropharmacological research. This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular interactions and experimental workflows.

Core Mechanism of Action: Competitive Antagonism

This compound exerts its effects through competitive antagonism at both GABAA and glycine receptors. This means that this compound binds to the same site on the receptor as the endogenous agonists (GABA and glycine, respectively) but does not activate the receptor. By occupying the binding site, it prevents the agonists from binding and eliciting their inhibitory effects, which are normally mediated by an influx of chloride ions leading to hyperpolarization of the neuronal membrane.

Quantitative Analysis of Antagonistic Potency

The potency of this compound as an antagonist has been quantified in several studies, primarily through the determination of its pA2 value, which represents the negative logarithm of the antagonist concentration required to produce a two-fold shift to the right in an agonist's concentration-response curve.

| Receptor Target | Agonist | Preparation | pA2 Value | Reference |

| GABAA Receptor | Muscimol | Rat Cuneate Nucleus | 8.31 | [1] |

| Glycine Receptor | Glycine | Rat Optic Nerve | 7.67 | [1] |

In-depth Look at Receptor Interactions

GABAA Receptor Antagonism

This compound's interaction with the GABAA receptor complex has been further elucidated through radioligand binding assays. Studies using [35S]t-butylbicyclophosphorothionate ([35S]TBPS), a ligand that binds within the chloride ion channel of the GABAA receptor, have shown that this compound's inhibition of [35S]TBPS binding by GABA is consistent with competitive antagonism at the GABAA receptor itself[2]. Interestingly, while sharing structural similarities with neurosteroids that modulate GABAA receptor activity at a separate site, this compound does not appear to act competitively at this putative steroid binding site[2]. This suggests a direct interaction with the GABA binding site. Further evidence for its antagonist properties at the GABAA receptor comes from the observation that this compound blocks the inhibition of [35S]TBPS binding by other neurosteroids[2].

Glycine Receptor Antagonism

The antagonistic action of this compound at the glycine receptor is described as "strychnine-like," indicating a potent and direct blockade of the receptor[3]. Studies on the isolated rat optic nerve have demonstrated its ability to competitively antagonize glycine-induced responses[1]. This action is significant as glycine receptors are crucial for inhibitory neurotransmission, particularly in the spinal cord and brainstem.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of the key experimental protocols used to characterize the mechanism of action of this compound.

Electrophysiological Recording of Antagonism

Objective: To determine the antagonistic potency (pA2) of this compound at GABAA and glycine receptors.

Preparation:

-

GABAA Receptor: Isolated cuneate nucleus from rats[1].

-

Glycine Receptor: Isolated optic nerve from rats[1].

Methodology:

-

The isolated tissue is placed in a perfusion chamber and continuously superfused with a physiological saline solution.

-

Extracellular recordings of neuronal activity are made using glass microelectrodes.

-

Concentration-response curves are generated for the agonists (muscimol for GABAA, glycine for glycine receptors) by measuring the inhibition of neuronal firing at various agonist concentrations.

-

The protocol is repeated in the presence of fixed concentrations of this compound.

-

The parallel rightward shift in the agonist concentration-response curve is used to calculate the pA2 value using the Schild equation.

[35S]TBPS Binding Assay

Objective: To investigate the interaction of this compound with the GABAA receptor complex.

Preparation:

-

Synaptosomal membranes prepared from the cerebral cortex of rats[2].

Methodology:

-

Aliquots of the membrane preparation are incubated with [35S]TBPS in a buffered solution.

-

To assess the effect of this compound on GABA-mediated inhibition of [35S]TBPS binding, incubations are carried out with varying concentrations of GABA in the presence and absence of different concentrations of this compound.

-

Non-specific binding is determined in the presence of a high concentration of a non-radioactive ligand that binds to the same site.

-

The reaction is terminated by rapid filtration, and the radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data is analyzed to determine the nature of the interaction between this compound and the GABAA receptor complex.

Visualizing the Mechanism and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the signaling pathways and experimental workflows.

Caption: Competitive antagonism of this compound at the GABAA receptor.

Caption: Competitive antagonism of this compound at the glycine receptor.

Caption: Workflow for characterizing this compound's antagonist activity.

Conclusion

This compound is a well-characterized dual antagonist of GABAA and glycine receptors. Its competitive mechanism of action at these two key inhibitory receptors makes it a powerful pharmacological tool for dissecting the roles of GABAergic and glycinergic neurotransmission in various physiological and pathological processes. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals interested in utilizing this compound in their studies. The provided visualizations offer a clear conceptual framework for understanding its molecular interactions and the experimental approaches used for its characterization.

References

- 1. Antagonism of inhibitory amino acids by the steroid derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Complex interactions between the steroid derivative RU 5135 and the GABAA-receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glycine antagonism by RU 5135 - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical Structure and Properties of RU5135

An In-depth Technical Guide to the Chemical and Pharmacological Properties of RU5135

This guide provides a comprehensive overview of the chemical structure, biological activity, and experimental protocols related to the amidine steroid this compound, a potent antagonist of inhibitory neurotransmitter receptors.

This compound is a synthetic steroid derivative characterized by an amidine functional group. Its chemical properties are summarized below.

| Property | Value |

| IUPAC Name | (3aS,3bS,5aR,7S,9aS,9bS,11aS)-2-amino-7-hydroxy-9a,11a-dimethyl-3,3a,3b,4,5,5a,6,7,8,9,9b,11-dodecahydronaphtho[2,1-e]indol-10-one |

| CAS Number | 78774-26-2 |

| Chemical Formula | C₁₈H₂₈N₂O₂ |

| Molecular Weight | 304.43 g/mol |

| SMILES | O=C1[C@@]2([H])--INVALID-LINK--CC[C@@]32C">C@([H])[C@]4([H])CC(N)=N[C@@]4(C)C1 |

| Description | A novel convulsant amidine steroid.[1] |

Biological Activity and Mechanism of Action

This compound is a potent antagonist of the major inhibitory neurotransmitter receptors in the central nervous system: the γ-aminobutyric acid (GABA) receptor and the glycine receptor. It exerts its convulsant effects by blocking the inhibitory actions of these neurotransmitters.

Antagonism of GABA Receptors

This compound acts as a competitive antagonist at GABAA receptors. It has been shown to antagonize the effects of the GABAA agonist muscimol in a competitive manner.[2][3] This indicates that this compound binds to the same site as GABA on the receptor complex, thereby preventing the channel from opening in the presence of the agonist.

Antagonism of Glycine Receptors

This compound is also a potent antagonist of glycine receptors, exhibiting a strychnine-like effect.[2][3] It competitively inhibits the action of glycine, another key inhibitory neurotransmitter, particularly in the brainstem and spinal cord.

The dual antagonism of both GABA and glycine receptors contributes to the powerful excitatory and convulsant properties of this compound.

Quantitative Data

The antagonistic potency of this compound has been quantified using the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

| Receptor Target | Agonist Used | Preparation | pA2 Value | Reference |

| GABAA Receptor | Muscimol | Rat Cuneate Nucleus Slice | 8.31 | [2][3] |

| Glycine Receptor | Glycine | Isolated Rat Optic Nerve | 7.67 | [2][3] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Electrophysiological Analysis of this compound Antagonism

This protocol describes the method for determining the antagonistic effects of this compound on GABA and glycine receptors using extracellular recording from isolated rat nervous tissue.[2][3]

1. Tissue Preparation:

-

Male Sprague-Dawley rats (150-200g) are decapitated and the brain is rapidly removed and placed in chilled, oxygenated Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11).

-

For GABAA receptor studies, slices of the cuneate nucleus (400 µm thick) are prepared.

-

For glycine receptor studies, the optic nerves are isolated.

2. Electrophysiological Recording:

-

The tissue preparation is placed in a superfusion chamber and continuously perfused with oxygenated Krebs-Henseleit solution at 32°C.

-

Extracellular potentials are recorded using glass microelectrodes filled with 2 M NaCl.

-

A stable baseline response to the application of the agonist (muscimol for cuneate nucleus, glycine for optic nerve) is established.

3. Antagonist Application and Data Analysis:

-

This compound is added to the superfusion solution at various concentrations.

-

Dose-response curves for the agonist are constructed in the absence and presence of different concentrations of this compound.

-

The pA2 value is determined from a Schild plot, which is a linear regression of log(dose ratio - 1) against log(antagonist concentration). A slope of 1 indicates competitive antagonism.

GABAA Receptor Binding Assay

This protocol describes a representative method for a radioligand binding assay to determine the affinity of this compound for the GABAA receptor, based on standard procedures from the era of its initial characterization.

1. Membrane Preparation:

-

Whole rat brains are homogenized in ice-cold 0.32 M sucrose.

-

The homogenate is centrifuged at 1,000 x g for 10 minutes to remove nuclei and cell debris.

-

The supernatant is then centrifuged at 20,000 x g for 20 minutes to pellet the crude synaptic membranes.

-

The pellet is washed multiple times by resuspension in buffer and centrifugation to remove endogenous GABA.

2. Binding Assay:

-

The washed membranes are incubated with a radiolabeled GABAA receptor agonist, such as [³H]muscimol, in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).

-

The incubation is carried out in the presence of varying concentrations of this compound.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled GABA.

3. Data Analysis:

-

The reaction is terminated by rapid filtration through glass fiber filters, and the radioactivity retained on the filters is measured by liquid scintillation counting.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

-

The equilibrium dissociation constant (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism of action of this compound as a competitive antagonist at GABAA and glycine receptors.

References

- 1. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel antagonist, phenylbenzene omega-phosphono-alpha-amino acid, for strychnine-sensitive glycine receptors in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antagonism of inhibitory amino acids by the steroid derivative this compound - PMC [pmc.ncbi.nlm.nih.gov]

RU5135: A Technical Guide to its Antagonism of the Glycine Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

RU5135 is a steroidal derivative recognized for its potent antagonistic activity at the glycine receptor (GlyR), a key mediator of inhibitory neurotransmission in the central nervous system.[1] Functioning as a competitive antagonist, this compound exhibits strychnine-like effects, making it a valuable tool for the study of glycinergic signaling.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its potency, detailed experimental protocols for its characterization, and visualizations of relevant biological pathways and experimental workflows. While this compound is a potent glycine receptor antagonist, it is important to note that it also exhibits activity at GABA receptors, indicating a degree of non-selectivity.[2][3]

Chemical Properties

| Property | Value |

| Chemical Name | (3α,5β)-3-Hydroxy-16-imino-17-aza-androstan-11-one |

| Chemical Formula | C18H28N2O2 |

| Molecular Weight | 304.43 g/mol |

| Chemical Structure |  |

Mechanism of Action

This compound functions as a competitive antagonist at the glycine binding site on the glycine receptor.[4] Glycine receptors are ligand-gated ion channels that, upon activation by glycine, open to allow the influx of chloride ions into the neuron. This chloride influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus mediating an inhibitory effect. By binding to the same site as glycine, this compound prevents the binding of the agonist and the subsequent opening of the ion channel, thereby blocking inhibitory neurotransmission. This action is similar to that of the well-known glycine receptor antagonist, strychnine.[2]

Quantitative Data

The potency of this compound as a glycine receptor antagonist has been quantified using the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

| Antagonist | Receptor Target | Preparation | pA2 Value | Reference |

| This compound | Glycine Receptor | Isolated rat optic nerve | 7.67 | [4] |

| This compound | GABA Receptor (Muscimol) | Isolated rat cuneate nucleus | 8.31 | [4] |

Experimental Protocols

Cell Culture and Transfection for Glycine Receptor Expression

This protocol describes the general procedure for culturing Human Embryonic Kidney 293 (HEK293) cells and transiently transfecting them to express specific glycine receptor subunits for subsequent electrophysiological or binding assays.

Materials:

-

HEK293 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Plasmid DNA encoding the desired glycine receptor α subunit (e.g., α1, α2, or α3)

-

Transfection reagent (e.g., Lipofectamine 2000 or similar)

-

Culture plates/flasks

Procedure:

-

Cell Culture: Maintain HEK293 cells in a T-75 flask in a humidified incubator at 37°C with 5% CO2. Passage the cells every 2-3 days or when they reach 80-90% confluency.

-

Seeding for Transfection: The day before transfection, seed the HEK293 cells into the desired culture plates (e.g., 6-well plates or 35 mm dishes) at a density that will result in 70-90% confluency on the day of transfection.

-

Transfection:

-

For each well to be transfected, dilute the plasmid DNA into a serum-free medium.

-

In a separate tube, dilute the transfection reagent into a serum-free medium.

-

Combine the diluted DNA and diluted transfection reagent and incubate at room temperature for 20-30 minutes to allow for complex formation.

-

Add the DNA-transfection reagent complex dropwise to the cells.

-

-

Post-Transfection: Incubate the cells for 24-48 hours to allow for receptor expression before proceeding with the desired assay.

Electrophysiological Recording of Glycine Receptor Currents

This protocol outlines the whole-cell patch-clamp technique to measure glycine-evoked currents in HEK293 cells expressing recombinant glycine receptors and to assess the antagonistic effect of this compound.

Materials:

-

Transfected HEK293 cells expressing glycine receptors

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for pipette fabrication

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

-

Internal solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with CsOH)

-

Glycine stock solution

-

This compound stock solution

Procedure:

-

Preparation: Place a coverslip with transfected cells in the recording chamber on the microscope stage and perfuse with the external solution.

-

Pipette Pulling: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Giga-seal Formation: Approach a single, healthy-looking transfected cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

-

Recording:

-

Clamp the cell at a holding potential of -60 mV.

-

Apply glycine at a concentration that elicits a submaximal current (e.g., the EC20) using a rapid solution exchange system.

-

After establishing a stable baseline glycine response, co-apply this compound at various concentrations with the same concentration of glycine.

-

Record the inhibition of the glycine-evoked current by this compound.

-

-

Data Analysis: Measure the peak amplitude of the glycine-evoked currents in the absence and presence of this compound. Plot the percentage of inhibition as a function of the this compound concentration to determine the IC50 value.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the glycine receptor using a radiolabeled antagonist like [3H]strychnine.

Materials:

-

Membrane preparations from cells or tissues expressing glycine receptors

-

[3H]strychnine (radioligand)

-

Unlabeled glycine (for non-specific binding determination)

-

This compound

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Filtration manifold

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Assay Setup: In a series of tubes, add a constant amount of membrane preparation, a fixed concentration of [3H]strychnine (typically at or below its Kd value), and varying concentrations of this compound.

-

Total and Non-specific Binding:

-

For total binding, add only the membrane preparation and [3H]strychnine.

-

For non-specific binding, add the membrane preparation, [3H]strychnine, and a high concentration of unlabeled glycine (e.g., 1 mM).

-

-

Incubation: Incubate the tubes at a defined temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a filtration manifold. Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding as a function of the this compound concentration.

-

Fit the data to a one-site competition model to determine the IC50 of this compound.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations

Glycine Receptor Signaling Pathway

Caption: Canonical inhibitory signaling pathway of the glycine receptor and the antagonistic action of this compound.

Experimental Workflow for Characterizing a Glycine Receptor Antagonist

Caption: A typical experimental workflow for the in vitro characterization of a glycine receptor antagonist.

References

- 1. Glycine receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Glycine receptor mechanism illuminated by electron cryo-microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Culture and transfection of HEK293T cells [protocols.io]

- 4. Glycine and Glycine Receptor Signalling in Non-Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]

RU5135: A Technical Guide to its GABAA Receptor Antagonist Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the GABAA receptor activity of the steroid derivative, RU5135. It is designed to furnish researchers, scientists, and drug development professionals with in-depth information on its pharmacological profile, experimental protocols for its study, and a visualization of its mechanism of action.

Core Activity: Competitive Antagonism at the GABAA Receptor

This compound is characterized as a competitive antagonist at the GABAA receptor[1]. This mechanism involves the direct competition of this compound with the endogenous neurotransmitter gamma-aminobutyric acid (GABA) for the same binding site on the receptor complex. Unlike GABA, the binding of this compound does not induce a conformational change that opens the chloride ion channel. Consequently, it blocks the inhibitory effect of GABA, leading to a reduction in neuronal inhibition[1]. This action is in contrast to non-competitive antagonists, which bind to a different site on the receptor to prevent its proper function[2]. This compound has been compared to other well-known GABAA antagonists such as bicuculline and gabazine (SR 95531)[2].

Beyond its primary activity at the GABAA receptor, this compound has also been noted to possess potent strychnine-like glycine antagonist effects, although its impact on GABA-induced inhibition of neuronal firing is more pronounced.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound's activity at the GABAA receptor.

| Parameter | Value | Radioligand | Preparation | Reference |

| IC50 | 7 nM | [3H]SR 95531 | Not specified | [3] |

| Imax | 82% | [3H]SR 95531 | Not specified | [3] |

Note: The Imax value of 82% indicates that this compound incompletely displaced the radioligand at the concentrations tested, suggesting a complex binding interaction.

Experimental Protocols

Detailed methodologies for key experiments used to characterize the GABAA receptor activity of this compound are provided below. These protocols are based on established methodologies in the field.

[35S]t-Butylbicyclophosphorothionate ([35S]TBPS) Binding Assay

This assay is utilized to evaluate the interaction of compounds with the convulsant binding site within the GABAA receptor chloride ionophore.

1. Membrane Preparation:

- Dissect the desired brain region (e.g., cerebral cortex) from rats on ice.

- Homogenize the tissue in 20 volumes of ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

- Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove large debris.

- Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

- Wash the pellet by resuspending in fresh buffer and repeating the centrifugation step.

- Resuspend the final pellet in a suitable buffer (e.g., 50 mM Tris-citrate, 0.2 M NaBr, pH 7.4) for the binding assay.

- Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

2. Binding Reaction:

- In a 96-well plate, add the following in a final volume of 250 µL:

- 150 µL of the membrane preparation (50-120 µg of protein).

- 50 µL of varying concentrations of this compound or vehicle control.

- 50 µL of [35S]TBPS (e.g., 8 nM final concentration).

- To determine non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled ligand that binds to the same site (e.g., 5 µM TBPS or 10 µM picrotoxin).

- Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes) with gentle agitation.

3. Filtration and Counting:

- Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).

- Wash the filters rapidly with several volumes of ice-cold wash buffer to remove unbound radioligand.

- Dry the filters and place them in scintillation vials with an appropriate scintillation cocktail.

- Quantify the radioactivity on the filters using a scintillation counter.

4. Data Analysis:

- Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration of this compound.

- Plot the specific binding as a function of the this compound concentration and fit the data using a non-linear regression model to determine parameters such as IC50.

[3H]SR 95531 Displacement Assay

This competitive binding assay is used to determine the affinity of a test compound for the GABA binding site on the GABAA receptor.

1. Membrane Preparation:

- Follow the same procedure as described for the [35S]TBPS Binding Assay to obtain a crude membrane fraction from the desired brain region.

2. Binding Reaction:

- In a 96-well plate, add the following in a final volume of 250 µL:

- 150 µL of the membrane preparation (50-120 µg of protein).

- 50 µL of varying concentrations of this compound.

- 50 µL of a fixed concentration of [3H]SR 95531 (e.g., at a concentration close to its Kd).

- Define non-specific binding in a parallel set of wells using a high concentration of an unlabeled GABAA antagonist (e.g., 100 µM gabazine).

- Incubate the plate at a suitable temperature (e.g., 4°C) for an appropriate duration (e.g., 30 minutes) to allow for binding to reach equilibrium.

3. Filtration and Counting:

- Follow the same filtration and counting procedure as described for the [35S]TBPS Binding Assay.

4. Data Analysis:

- Calculate the specific binding of [3H]SR 95531 at each concentration of this compound.

- Plot the percentage of specific binding against the logarithm of the this compound concentration.

- Fit the resulting dose-response curve using a sigmoidal model to determine the IC50 value of this compound.

- The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Signaling Pathway of GABAA Receptor and Competitive Antagonism by this compound

Caption: Competitive antagonism of the GABAA receptor by this compound.

Experimental Workflow: [35S]TBPS Binding Assay

Caption: Workflow for the [35S]TBPS radioligand binding assay.

Experimental Workflow: [3H]SR 95531 Displacement Assay

Caption: Workflow for the [3H]SR 95531 competitive displacement assay.

References

An In-depth Technical Guide to the Discovery and Synthesis of 2,3,3',4,4',5,5'-heptachloro-1'-methyl-1,2'-bipyrrole (Q1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of the marine natural product 2,3,3',4,4',5,5'-heptachloro-1'-methyl-1,2'-bipyrrole, commonly referred to in scientific literature as Q1. The initial query for "RU5135" did not yield specific results for a chemical compound, suggesting it may be an internal or alternative designation. The research detailed herein focuses on the well-documented compound Q1.

Discovery and Identification

The compound Q1 was first identified as a novel organochlorine contaminant in environmental samples. A 2000 study by Vetter et al. reported the presence of an unknown compound with the molecular formula C₉H₃Cl₇N₂ in seal blubber from the Namibian coast and the Antarctic.[1] This compound, designated Q1, was found at concentrations comparable to or even exceeding those of well-known pollutants like DDT and PCBs.[1] Subsequent research confirmed its bioaccumulative nature, with detections in marine mammals, birds, fish, and even human milk.[1][2]

The definitive structure of Q1 as 2,3,3',4,4',5,5'-heptachloro-1'-methyl-1,2'-bipyrrole was elucidated in 2002 by Wu et al.[3] This was achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, and its structure was confirmed by chemical synthesis.[3]

Physicochemical Properties

Q1 is a lipophilic compound, which contributes to its bioaccumulation in the fatty tissues of organisms. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₃Cl₇N₂ | [1] |

| Molecular Weight | 387.3 g/mol | PubChem |

| Calculated log Kₒw | In the range of other lipophilic organohalogens | [2] |

| Water Solubility | Not explicitly quantified, but expected to be low | - |

| Appearance | Not specified in literature | - |

Synthesis of Q1

The synthesis of Q1 has been reported in the literature, providing a means to obtain the pure compound for analytical and biological studies. An improved two-step synthesis was described by Fu and Gribble in 2008.

Experimental Protocol: Two-Step Synthesis of Q1

Step 1: Synthesis of 1'-methyl-1,2'-bipyrrole

-

Reagents: 1-methyl-2-nitropyrrole, granulated tin, acetic acid, methanol, dichloroethane, succinaldehyde.

-

Procedure:

-

A mixture of 1-methyl-2-nitropyrrole and granulated tin is prepared.

-

Acetic acid, methanol, and dichloroethane are added to the mixture.

-

Succinaldehyde is then added to the reaction.

-

The reaction proceeds to form the crude 1'-methyl-1,2'-bipyrrole intermediate. This intermediate is used in the next step without further purification.

-

Step 2: Perchlorination to yield 2,3,3',4,4',5,5'-heptachloro-1'-methyl-1,2'-bipyrrole (Q1)

-

Reagents: Crude 1'-methyl-1,2'-bipyrrole, N-chlorosuccinimide (NCS), dry tetrahydrofuran (THF).

-

Procedure:

-

The crude 1'-methyl-1,2'-bipyrrole is dissolved in dry THF and cooled to -78 °C under a nitrogen atmosphere.

-

N-chlorosuccinimide is added portion-wise to the cooled solution.

-

The reaction mixture is stirred and allowed to warm to 0 °C.

-

An additional amount of N-chlorosuccinimide is added at -78 °C.

-

The final product, Q1, is obtained after appropriate workup and purification.

-

Biological Activity and Signaling Pathway

The biological activity of Q1 has been investigated, with a particular focus on its interaction with the aryl hydrocarbon receptor (AHR). The AHR is a ligand-activated transcription factor that mediates the toxic effects of a variety of environmental contaminants.

Interaction with the Aryl Hydrocarbon Receptor (AHR)

Studies have shown that Q1 is a ligand for the AHR. However, its potency as an AHR agonist is significantly lower than that of prototypical AHR ligands like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).

| Biological Activity Parameter | Result | Source |

| EROD Induction Potency | At least 10⁻⁷ times lower than TCDD | - |

| Inhibition of [³H]TCDD binding to human AHR | 18% inhibition at 20 µM Q1 | - |

| Cell-growth inhibitory/cytocidal activity (IC₅₀) | >50 µM in human tumor cells | - |

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

Upon binding to a ligand such as Q1, the AHR translocates from the cytoplasm to the nucleus, where it forms a heterodimer with the AHR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, leading to their transcriptional activation.

Experimental Workflows

The study of Q1 involves a multi-step workflow, from its extraction from environmental samples to its biological characterization.

Conclusion

2,3,3',4,4',5,5'-heptachloro-1'-methyl-1,2'-bipyrrole (Q1) is a naturally occurring, bioaccumulative organochlorine compound first identified in marine environments. Its structure has been confirmed, and a synthetic route has been established. While it is a ligand for the aryl hydrocarbon receptor, its biological potency is significantly lower than that of other well-known AHR agonists. Further research is warranted to fully understand its environmental fate, toxicological profile, and potential ecological impact.

References

- 1. Determination of Q1, an unknown organochlorine contaminant, in human milk, Antarctic air, and further environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Environmental occurrence of Q1, a C9H3C17N2 compound, that has been identified as a natural bioaccumulative organochlorine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure and synthesis of the natural heptachloro-1'-methyl-1,2'-bipyrrole (Q1) - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of RU5135: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RU5135, a steroid derivative, is a potent convulsant agent that exerts its pharmacological effects through the potent and competitive antagonism of major inhibitory neurotransmitter receptors in the central nervous system. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, binding affinities, and the putative signaling pathways affected by its activity. The information presented herein is intended to support further research and drug development efforts related to GABAergic and glycinergic neurotransmission.

Introduction

This compound is a synthetic amidine steroid that has been characterized as a powerful convulsant. Its primary mechanism of action is the blockade of inhibitory neurotransmission mediated by γ-aminobutyric acid (GABA) and glycine. By acting as a competitive antagonist at GABAA receptors and a potent, strychnine-like antagonist at glycine receptors, this compound disrupts the delicate balance between neuronal excitation and inhibition, leading to hyperexcitability and seizure activity. This document synthesizes the available pharmacological data on this compound, providing a detailed examination of its receptor interactions and the downstream consequences of its antagonist activity.

Mechanism of Action

This compound functions as a dual antagonist, targeting both GABAA and glycine receptors, which are the primary mediators of fast inhibitory neurotransmission in the brain and spinal cord, respectively.

-

GABAA Receptor Antagonism: this compound acts as a competitive antagonist at the GABAA receptor, competing with the endogenous ligand GABA for the binding site.[1] This action prevents the GABA-induced opening of the chloride ion channel, thereby inhibiting the hyperpolarizing influx of chloride ions that normally leads to neuronal inhibition. The antagonism at the GABAA receptor by this compound is similar to that of the classic competitive antagonist bicuculline, although it acts at a site separate from the picrotoxin binding site.[2]

-

Glycine Receptor Antagonism: this compound is a potent antagonist of the glycine receptor, exhibiting a strychnine-like mechanism of action.[3] It competitively blocks the binding of glycine, preventing the opening of the associated chloride channel and thus inhibiting glycinergic neurotransmission, which is crucial for motor and sensory functions in the spinal cord and brainstem.[2][3]

Quantitative Pharmacological Data

The potency of this compound as an antagonist at GABAA and glycine receptors has been quantified using pA2 values, which represent the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist concentration-response curve.

| Receptor Target | Agonist | Preparation | pA2 Value | Reference |

| GABAA Receptor | Muscimol | Rat Cuneate Nucleus | 8.31 | [2] |

| Glycine Receptor | Glycine | Rat Optic Nerve | 7.67 | [2] |

Experimental Protocols

The pharmacological characterization of this compound has been achieved through a combination of radioligand binding assays and electrophysiological studies. The following are detailed methodologies representative of the key experiments cited.

Radioligand Binding Assays

This assay is designed to determine the affinity of this compound for the GABAA receptor by measuring its ability to displace the binding of a radiolabeled agonist, [³H]muscimol.

Protocol:

-

Membrane Preparation: Rat cerebral cortex is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet is washed multiple times to remove endogenous GABA and other interfering substances. The final pellet is resuspended in the assay buffer to a specific protein concentration.

-

Binding Incubation: The membrane preparation is incubated with a fixed concentration of [³H]muscimol (e.g., 2-4 nM) and varying concentrations of this compound.

-

Determination of Non-specific Binding: A parallel set of tubes is prepared containing a high concentration of a known GABAA receptor ligand (e.g., 100 µM GABA or bicuculline) to determine non-specific binding.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioactivity.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of this compound that inhibits 50% of the specific binding of [³H]muscimol (IC50) is determined by non-linear regression analysis. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.

This assay quantifies the affinity of this compound for the glycine receptor by measuring its ability to displace the radiolabeled antagonist, [³H]strychnine.

Protocol:

-

Membrane Preparation: Spinal cord or brainstem tissue is homogenized and subjected to subcellular fractionation to obtain a synaptic membrane preparation.

-

Binding Incubation: The synaptic membranes are incubated with a fixed concentration of [³H]strychnine (e.g., 1-5 nM) in the presence of varying concentrations of this compound.

-

Determination of Non-specific Binding: Non-specific binding is determined in the presence of a high concentration of unlabeled glycine or strychnine (e.g., 1 mM).

-

Separation and Quantification: Similar to the GABAA receptor assay, bound and free radioligand are separated by rapid filtration, and the radioactivity is quantified.

-

Data Analysis: The IC50 and Ki values for this compound at the glycine receptor are calculated as described above.

Electrophysiological Studies

Electrophysiological recordings from isolated neuronal preparations are used to functionally characterize the antagonist properties of this compound.

Protocol:

-

Tissue Preparation: Isolated preparations of rat optic nerve and cuneate nucleus are used to study glycine and GABAA receptor antagonism, respectively.[2]

-

Recording Setup: The preparations are placed in a recording chamber and superfused with physiological saline. Extracellular or intracellular recordings are made from neuronal populations or single neurons.

-

Agonist Application: Concentration-response curves are generated for the respective agonists (glycine for optic nerve, muscimol for cuneate nucleus) by applying increasing concentrations and measuring the resulting electrophysiological response (e.g., change in firing rate, membrane potential, or current).

-

Antagonist Application: The tissue is then incubated with a fixed concentration of this compound, and the agonist concentration-response curve is re-determined.

-

Data Analysis: The dose-ratio (the ratio of the agonist concentration required to produce the same response in the presence and absence of the antagonist) is calculated. A Schild plot is constructed by plotting the log of (dose-ratio - 1) against the log of the antagonist concentration. The x-intercept of the Schild plot provides the pA2 value.

Signaling Pathways

The antagonism of GABAA and glycine receptors by this compound initiates a cascade of downstream signaling events, primarily driven by the disinhibition of neuronal circuits. While direct studies on the specific signaling pathways modulated by this compound are limited, the known consequences of GABAA and glycine receptor blockade provide a strong basis for inferring its effects. The convulsant nature of this compound is a direct result of this widespread neuronal disinhibition.

GABAA Receptor Antagonism Signaling

Blockade of GABAA receptors by this compound removes the primary source of fast synaptic inhibition in the brain. This leads to increased neuronal excitability and a higher propensity for synchronized firing, which can manifest as seizures. The downstream signaling consequences are complex and can involve:

-

Increased Intracellular Calcium: Enhanced neuronal firing leads to the opening of voltage-gated calcium channels, resulting in an influx of Ca²⁺. This can activate a variety of calcium-dependent signaling pathways.

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: Increased neuronal activity and calcium influx can lead to the activation of the MAPK/ERK pathway, which is involved in regulating gene expression related to synaptic plasticity and cell survival.

-

Phosphorylation of CREB: The cAMP response element-binding protein (CREB) is a transcription factor that is activated by phosphorylation in response to increased neuronal activity and calcium influx. Phosphorylated CREB (pCREB) regulates the expression of genes involved in long-term changes in synaptic function.

Glycine Receptor Antagonism Signaling

Antagonism of glycine receptors by this compound primarily affects inhibitory neurotransmission in the spinal cord and brainstem. This leads to motor neuron hyperexcitability, resulting in muscle spasms and convulsions. The signaling cascade is similar to that of GABAA receptor antagonism, with disinhibition leading to increased neuronal firing and subsequent activation of calcium-dependent pathways.

Experimental Workflow for Characterizing this compound

The comprehensive pharmacological profiling of a compound like this compound follows a structured workflow, from initial binding studies to functional and in vivo characterization.

Conclusion

This compound is a valuable pharmacological tool for studying the roles of GABAA and glycine receptors in neuronal excitability and the generation of seizures. Its potent and competitive antagonism at these key inhibitory receptors provides a robust method for inducing a state of hyperexcitability in neuronal circuits. The quantitative data and experimental protocols outlined in this guide offer a foundation for researchers to further investigate the nuanced effects of this compound and to explore the therapeutic potential of modulating GABAergic and glycinergic signaling in various neurological and psychiatric disorders. Future research should focus on elucidating the specific downstream signaling cascades activated by this compound-induced disinhibition to better understand the molecular mechanisms underlying its profound convulsant effects.

References

- 1. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glycinergic signaling in the human nervous system: An overview of therapeutic drug targets and clinical effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assessment of Methods for the Intracellular Blockade of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

RU5135: A Technical Guide to its Classification as a Steroid Derivative and Potent Inhibitory Neurotransmitter Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the steroid derivative RU5135, focusing on its classification, mechanism of action, and the experimental methodologies used for its characterization. This compound is a potent convulsant that acts as a competitive antagonist at both γ-aminobutyric acid (GABA) and glycine receptors, the primary inhibitory neurotransmitter systems in the central nervous system. This document summarizes the available quantitative data on its antagonist potency, details the experimental protocols for its pharmacological evaluation, and provides visual representations of the relevant signaling pathways and experimental workflows.

Classification and Chemical Properties

This compound is classified as a synthetic amidine steroid derivative.[1] Chemically, it is an androstane and an azasteroid.[2] Its systematic name is 3α-hydroxy-17-imino-5β-androstane-16-carbonitrile.

| Property | Value | Reference |

| Chemical Formula | C18H28N2O2 | [1] |

| Molecular Weight | 304.43 g/mol | [1] |

| CAS Number | 78774-26-2 | [1] |

| Appearance | Solid powder | [1] |

| Solubility | Soluble in DMSO | [1] |

| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C | [1] |

Mechanism of Action: Antagonism of Inhibitory Neurotransmission

This compound exerts its convulsant effects by potently and competitively antagonizing the principal inhibitory neurotransmitter receptors in the central nervous system: the GABAA receptor and the glycine receptor.

GABAA Receptor Antagonism

This compound is a competitive antagonist at the GABAA receptor.[3] This has been demonstrated through its ability to competitively inhibit the binding of the GABAA agonist muscimol.[3] Further studies using [35S]t-butylbicyclophosphorothionate ([35S]TBPS) binding have confirmed that this compound acts as a competitive antagonist at the GABAA receptor. It shares a common site of action with the classic GABAA antagonist bicuculline, which is distinct from the picrotoxin binding site within the chloride ion channel.[3]

Glycine Receptor Antagonism

In addition to its effects on the GABAergic system, this compound is also a potent antagonist of the glycine receptor.[2] Electrophysiological studies have shown that it antagonizes glycine in a manner similar to the classical glycine receptor antagonist, strychnine, indicating a shared site of action.[2][3]

Quantitative Pharmacological Data

The antagonist potency of this compound has been quantified using the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve.

| Receptor Target | Agonist | Preparation | pA2 Value | Reference |

| GABAA Receptor | Muscimol | Isolated Rat Cuneate Nucleus | 8.31 | [3] |

| Glycine Receptor | Glycine | Isolated Rat Optic Nerve | 7.67 | [3] |

Signaling Pathways

The primary mechanism of action of this compound is the blockade of inhibitory signaling cascades mediated by GABAA and glycine receptors.

References

- 1. GABA and Glycine Receptors - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Structure–Function Relationships of Glycine and GABAA Receptors and Their Interplay With the Scaffolding Protein Gephyrin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GABA and glycine as neurotransmitters: a brief history - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Neuroactive Steroid RU5135

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The synthetic neuroactive steroid RU5135, chemically identified as 3α-hydroxy-16-imino-5β-17-azaandrostan-11-one, is a potent modulator of inhibitory neurotransmission in the central nervous system (CNS). This document provides a comprehensive technical overview of this compound, detailing its physicochemical properties, mechanism of action, and pharmacological effects. Primarily recognized as a competitive antagonist of the γ-aminobutyric acid type A (GABA-A) receptor, this compound also exhibits significant antagonist activity at the glycine receptor. These dual inhibitory actions contribute to its notable proconvulsant properties. This guide synthesizes available data on its binding affinities, summarizes key experimental methodologies for its characterization, and outlines its effects on neuronal signaling pathways.

Physicochemical Properties

While detailed experimental data on the physicochemical properties of this compound are not extensively published, its steroidal structure provides a basis for predicting its characteristics.

| Property | Predicted Value/Characteristic |

| Chemical Formula | C₁₉H₃₀N₂O₂ |

| Molecular Weight | 318.45 g/mol |

| Appearance | Likely a white to off-white crystalline solid |

| Solubility | Expected to be soluble in organic solvents like DMSO and ethanol, with limited aqueous solubility. |

| Chemical Structure | A synthetic amidine steroid with a 3α-hydroxy-5β-reduced A ring. |

Mechanism of Action

This compound exerts its primary pharmacological effects through the antagonism of two major inhibitory neurotransmitter receptors in the CNS: the GABA-A receptor and the glycine receptor.

GABA-A Receptor Antagonism

This compound acts as a competitive antagonist at the GABA-A receptor.[1] This means it binds to the same site as the endogenous ligand GABA but does not activate the receptor, thereby preventing GABA from exerting its inhibitory effects.[2] The antagonism at the GABA-A receptor leads to a reduction in chloride ion influx into neurons, resulting in decreased hyperpolarization and increased neuronal excitability.

Glycine Receptor Antagonism

In addition to its effects on the GABA-A receptor, this compound is a potent, strychnine-like antagonist of the glycine receptor.[3][4] Glycine receptors are predominantly found in the spinal cord and brainstem and, like GABA-A receptors, are ligand-gated chloride channels. By blocking glycine-mediated inhibition, this compound further contributes to a state of neuronal hyperexcitability.

Quantitative Pharmacological Data

| Receptor Target | Agonist | Preparation | pA₂ Value | Reference |

| GABA-A Receptor | Muscimol | Rat Cuneate Nucleus | 8.31 | [5][6] |

| Glycine Receptor | Glycine | Rat Optic Nerve | 7.67 | [5][6] |

This compound has been observed to partially inhibit the binding of [³⁵S]t-butylbicyclophosphorothionate ([³⁵S]TBPS) with nanomolar potency, further indicating its high affinity for the GABA-A receptor complex.[1]

Pharmacological Effects

The dual antagonism of GABA-A and glycine receptors by this compound results in significant proconvulsant and convulsant effects.

| Effect | Animal Model | Observations |

| Convulsant/Proconvulsant Activity | Rodents (Rats, Mice) | Systemic administration can induce epileptic spiking and seizures.[7] The epileptogenic effects may be more pronounced when the blood-brain barrier is compromised. |

Signaling Pathways

The signaling pathways affected by this compound are directly linked to its antagonism of GABA-A and glycine receptors.

Caption: Antagonistic action of this compound at the GABA-A receptor.

Caption: Antagonistic action of this compound at the Glycine receptor.

Experimental Protocols

[³⁵S]TBPS Radioligand Binding Assay

This assay is used to assess the interaction of this compound with the GABA-A receptor complex.

Caption: Workflow for a [³⁵S]TBPS radioligand binding assay.

Detailed Methodology:

-

Membrane Preparation: Whole brains or specific brain regions (e.g., cerebral cortex) from rodents are homogenized in a buffered sucrose solution. The homogenate is centrifuged at low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at high speed to pellet the synaptosomal membranes. The pellet is washed multiple times with buffer to remove endogenous GABA and other interfering substances and finally resuspended in the assay buffer.

-

Binding Assay: The prepared membranes are incubated with a fixed concentration of [³⁵S]TBPS and varying concentrations of this compound. To determine the nature of the interaction, parallel experiments are conducted in the presence of a fixed concentration of GABA. Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand that binds to the TBPS site, such as picrotoxin.

-

Separation and Counting: The incubation is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the filters, representing bound [³⁵S]TBPS, is then quantified using liquid scintillation counting.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then analyzed using non-linear regression to determine the IC₅₀ or Kᵢ values of this compound.

Evaluation of Convulsant Activity (Maximal Electroshock Seizure - MES Test)

The MES test is a common preclinical model to assess the proconvulsant or anticonvulsant properties of a compound.

Caption: Workflow for the Maximal Electroshock Seizure (MES) test.

Detailed Methodology:

-

Animal Preparation: Male mice or rats are used. The animals are acclimatized to the laboratory conditions before the experiment.

-

Drug Administration: Animals are divided into groups and administered different doses of this compound or the vehicle control, typically via intraperitoneal (i.p.) or intravenous (i.v.) injection.

-

Seizure Induction: At a predetermined time after drug administration, a maximal electroshock is delivered through corneal electrodes. The electrical stimulus is of a fixed duration and current, sufficient to induce a tonic hindlimb extension seizure in control animals.

-

Observation: The animals are observed for the presence or absence of the tonic hindlimb extension. The abolition of this endpoint is considered protection. Conversely, a potentiation or induction of seizures at sub-threshold stimulation would indicate a proconvulsant effect.

-

Data Analysis: The percentage of animals exhibiting the seizure endpoint at each dose is recorded. The dose that produces the effect in 50% of the animals (ED₅₀) is calculated using probit analysis.

Synthesis

Conclusion

This compound is a valuable pharmacological tool for studying the roles of GABA-A and glycine receptors in neuronal excitability and seizure generation. Its potent antagonist activity at both of these critical inhibitory receptors makes it a powerful proconvulsant agent. The information provided in this technical guide offers a comprehensive resource for researchers and drug development professionals working with this and related neuroactive steroids. Further studies are warranted to fully elucidate its binding characteristics and to explore the therapeutic potential of modulating these inhibitory systems.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. What are GABAA receptor antagonists and how do they work? [synapse.patsnap.com]

- 3. Glycine antagonism by RU 5135 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glycine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antagonism of inhibitory amino acids by the steroid derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antagonism of inhibitory amino acids by the steroid derivative this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glycine receptor - Wikipedia [en.wikipedia.org]

RU5135: A Technical Profile of its Convulsant Properties

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

RU5135, a synthetic aminosteroid, is a potent convulsant agent that acts primarily through the antagonism of major inhibitory neurotransmitter receptors in the central nervous system. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, focusing on its mechanisms of action, quantitative in vitro data, and the experimental protocols used for its characterization. Contrary to compounds with anticonvulsant effects, which typically enhance neural inhibition, this compound blocks this inhibition, leading to hyperexcitability and seizure activity. Evidence to date does not support any anticonvulsant properties for this compound; it is exclusively characterized as a pro-convulsant. This document synthesizes available data to serve as a technical resource for researchers in neuroscience and drug development.

Mechanism of Action: Dual Antagonism of Inhibitory Receptors

The primary convulsant effects of this compound are mediated by its potent, competitive antagonism at two key ligand-gated ion channels responsible for inhibitory neurotransmission: the γ-aminobutyric acid type A (GABA-A) receptor and the glycine receptor (GlyR).

-

GABA-A Receptor Antagonism : The GABA-A receptor is a chloride ion channel that, upon binding of GABA, opens to allow chloride influx, hyperpolarizing the neuron and making it less likely to fire an action potential. This compound competitively binds to the GABA recognition site on the receptor complex, preventing GABA from binding and activating the channel.[1] This blockade of GABAergic inhibition is a hallmark of many convulsant compounds.

-

Glycine Receptor Antagonism : Particularly in the spinal cord and brainstem, the glycine receptor provides a similar inhibitory function. Glycine binding opens a chloride channel, reducing neuronal excitability. This compound also acts as a potent, strychnine-like antagonist at this receptor, further contributing to its convulsant profile by removing a critical source of inhibition in these regions.[1][2]

The dual antagonism of both major fast-acting inhibitory systems in the central nervous system results in widespread neuronal disinhibition, leading to uncontrolled firing and seizure activity.

Quantitative Data Summary

The potency of this compound has been quantified through various in vitro assays. The data highlights its high affinity for inhibitory neurotransmitter receptors. To date, a specific median effective dose (ED50) for the convulsant activity of this compound in animal models has not been reported in widely available literature.

Table 1: In Vitro Receptor Antagonist Potency of this compound

| Parameter | Receptor/Ligand System | Preparation | Value | Reference |

| pA2 | GABA-A Receptor (vs. Muscimol) | Isolated Rat Cuneate Nucleus | 8.31 | [1] |

| pA2 | Glycine Receptor (vs. Glycine) | Isolated Rat Optic Nerve | 7.67 | [1] |

| IC50 | GABA-A Receptor (vs. [3H]SR 95531) | Rat Brain Cortical Membranes | 7 nM |

-

pA2 : The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

-

IC50 : The concentration of an inhibitor where the response (or binding) is reduced by half.

Experimental Protocols

The characterization of this compound and similar compounds relies on standardized in vitro and in vivo methodologies.

Radioligand Binding Assay for GABA-A Receptor

This protocol is used to determine the binding affinity (Ki or IC50) of a test compound like this compound for the GABA-A receptor. It measures the displacement of a radiolabeled ligand from the receptor by the test compound.

Objective: To quantify the affinity of this compound for the GABA-A receptor site.

Materials:

-

Tissue Preparation: Whole rat brain or specific regions (e.g., cerebral cortex).

-

Buffers: Homogenization buffer (e.g., 0.32 M sucrose), Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Radioligand: [3H]Muscimol or [3H]SR 95531 (a GABA site antagonist).

-

Non-specific Binding Control: High concentration of unlabeled GABA (e.g., 10 mM).

-

Test Compound: this compound at various concentrations.

-

Equipment: Homogenizer, refrigerated centrifuge, scintillation counter, glass fiber filters.

Methodology:

-

Membrane Preparation: a. Homogenize rat brain tissue in ice-cold homogenization buffer. b. Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris. c. Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the cell membranes. d. Wash the membrane pellet multiple times by resuspension in binding buffer and recentrifugation to remove endogenous GABA. e. Resuspend the final pellet in fresh binding buffer to a specific protein concentration.

-

Binding Assay: a. Set up assay tubes containing: i. Total Binding: Membrane preparation + Radioligand. ii. Non-specific Binding: Membrane preparation + Radioligand + excess unlabeled GABA. iii. Displacement: Membrane preparation + Radioligand + varying concentrations of this compound. b. Incubate tubes at a controlled temperature (e.g., 4°C) for a set time to reach equilibrium. c. Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to separate bound from free radioligand. d. Quantify the radioactivity trapped on the filters using a liquid scintillation counter.

-

Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the log concentration of this compound. c. Use non-linear regression to determine the IC50 value.

In Vivo Assessment of Convulsant Activity

To determine the pro-convulsant effect of a compound in vivo, a chemoconvulsant seizure threshold model, such as the pentylenetetrazol (PTZ) infusion test, is often used. This protocol determines the dose of a convulsant agent required to elicit a seizure. A pro-convulsant compound like this compound would lower this threshold.

Objective: To determine if this compound lowers the seizure threshold and to quantify its convulsant potency (CD50 or ED50).

Materials:

-

Animals: Male mice (e.g., Swiss Webster) or rats.

-

Chemoconvulsant: Pentylenetetrazol (PTZ) solution (e.g., 0.5% in saline).

-

Test Compound: this compound dissolved in an appropriate vehicle.

-

Equipment: Infusion pump, intravenous (tail vein) catheters, observation chambers.

Methodology:

-

Animal Preparation: a. Acclimatize animals to the laboratory environment. b. On the day of the experiment, weigh each animal and administer the test compound (this compound) or vehicle via a specific route (e.g., intraperitoneal, intravenous) at a predetermined pretreatment time.

-

PTZ Infusion: a. Place the animal in an observation chamber. b. Insert a catheter into the lateral tail vein. c. Begin infusion of the PTZ solution at a constant rate (e.g., 0.3 ml/min).

-

Observation and Endpoint: a. Observe the animal continuously for the onset of a defined seizure endpoint. Common endpoints include: i. First myoclonic twitch. ii. Generalized clonic seizure (loss of righting reflex for >5 seconds). b. Immediately stop the infusion upon reaching the seizure endpoint.

-

Data Analysis: a. Calculate the threshold dose of PTZ (in mg/kg) required to induce the seizure for each animal. b. Compare the PTZ threshold dose in this compound-treated animals to the vehicle-treated control group. A statistically significant reduction in the PTZ dose indicates a pro-convulsant effect. c. To determine the convulsant ED50 of this compound itself, animals would be administered different doses of this compound and observed for the presence or absence of seizures over a set period.

Conclusion: Convulsant vs. Anticonvulsant Properties

The available scientific evidence unequivocally classifies this compound as a potent convulsant agent. Its mechanism of action, centered on the competitive antagonism of the brain's primary inhibitory GABA-A and glycine receptors, is fundamentally pro-convulsant. This action is the direct opposite of that seen in anticonvulsant drugs, which typically work by enhancing GABAergic inhibition or reducing excitatory neurotransmission. There is no evidence in the reviewed literature to suggest that this compound possesses any anticonvulsant properties under any tested conditions. Therefore, for research and development purposes, this compound should be handled and regarded as a tool compound for inducing seizure activity and for studying the mechanisms of epilepsy and neural hyperexcitability.

References

Methodological & Application

Application Notes and Protocols for RU5135 In Vitro Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

RU5135 is a steroid derivative that has been identified as a potent antagonist of key inhibitory neurotransmitter receptors in the central nervous system. Specifically, it acts as a competitive antagonist at the γ-aminobutyric acid type A (GABAᴀ) receptor and as a potent, strychnine-like antagonist at the glycine receptor.[1][2] This activity at two major inhibitory ion channels makes this compound a significant tool for studying neuronal excitability and synaptic inhibition. Its ability to induce epileptic spiking in vivo, particularly in the context of a compromised blood-brain barrier, underscores its potent effects on neuronal networks.

These application notes provide detailed protocols for the in vitro electrophysiological characterization of this compound using the whole-cell patch-clamp technique. The protocols are designed to enable researchers to investigate the antagonistic properties of this compound on both GABAᴀ and glycine receptors in a controlled in vitro environment.

Data Presentation

The following table summarizes the quantitative data available for the antagonistic activity of this compound at GABAᴀ and glycine receptors.

| Receptor Target | Agonist | Preparation | Method | Potency (pA₂) | Reference |

| GABAᴀ Receptor | Muscimol | Isolated rat cuneate nucleus | Schild Analysis | 8.31 | [3] |

| Glycine Receptor | Glycine | Isolated rat optic nerve | Schild Analysis | 7.67 | [3] |

pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve for an agonist.

A study on the human homomeric alpha1 glycine receptor expressed in HEK293 cells also established a rank order of potency for various antagonists, with this compound being the most potent.[4]

Signaling Pathways

The primary mechanism of action of this compound at the cellular level involves the direct blockade of ionotropic GABAᴀ and glycine receptors. These receptors are ligand-gated ion channels that, upon activation by their respective agonists (GABA and glycine), mediate the influx of chloride ions (Cl⁻), leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neuronal firing. As a competitive antagonist, this compound binds to the same site as the endogenous agonist, preventing the opening of the channel and thereby reducing the inhibitory postsynaptic current.

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording of GABAᴀ Receptor Antagonism by this compound

This protocol is designed to measure the inhibitory effect of this compound on GABAᴀ receptor-mediated currents in cultured neurons or heterologous expression systems (e.g., HEK293 cells expressing specific GABAᴀ receptor subunits).

Materials:

-

Cell Culture: Primary neuronal culture (e.g., hippocampal or cortical neurons) or a stable cell line expressing GABAᴀ receptors.

-

External Solution (ACSF): (in mM) 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 26 NaHCO₃, 1.25 NaH₂PO₄, and 10 glucose. Bubble with 95% O₂ / 5% CO₂.

-

Internal Solution: (in mM) 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with CsOH.

-

Agonist: GABA (γ-aminobutyric acid) stock solution (100 mM in water).

-

Antagonist: this compound stock solution (10 mM in DMSO, dilute to final concentrations in ACSF).

-

Patch-clamp setup: Amplifier, micromanipulator, perfusion system, and data acquisition software.

Procedure:

-

Preparation:

-

Prepare and equilibrate ACSF and internal solutions.

-

Prepare fresh dilutions of GABA and this compound in ACSF on the day of the experiment.

-

Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.

-

-

Recording:

-

Establish a whole-cell patch-clamp configuration on a selected cell.

-

Clamp the cell at a holding potential of -60 mV.

-

Continuously perfuse the cell with ACSF.

-

-

GABA Application and Baseline Recording:

-

Apply a sub-maximal concentration of GABA (e.g., EC₂₀-EC₅₀, determined from a prior dose-response curve) for 2-5 seconds to elicit a stable inward Cl⁻ current.

-

Repeat the GABA application at regular intervals (e.g., every 60 seconds) until a stable baseline response is achieved.

-

-

This compound Application:

-

Pre-apply this compound at the desired concentration for at least 60 seconds before co-applying it with the same concentration of GABA.

-

Record the GABA-evoked current in the presence of this compound.

-

To test for competitive antagonism, apply increasing concentrations of this compound in the presence of a fixed concentration of GABA.

-

-

Washout:

-

Wash out this compound by perfusing with ACSF for several minutes and re-apply GABA to check for recovery of the response.

-

-

Data Analysis:

-

Measure the peak amplitude of the GABA-evoked current in the absence and presence of different concentrations of this compound.

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Construct a concentration-inhibition curve and determine the IC₅₀ value.

-

Experimental Workflow:

Protocol 2: Whole-Cell Voltage-Clamp Recording of Glycine Receptor Antagonism by this compound

This protocol is adapted to investigate the antagonistic effects of this compound on glycine receptor-mediated currents, particularly relevant for neurons in the spinal cord and brainstem where glycine is a major inhibitory neurotransmitter.

Materials:

-

Cell Culture: Primary spinal cord neurons or a cell line expressing glycine receptors (e.g., HEK293 expressing GlyR α1).

-

External Solution (ACSF): Same as for the GABAᴀ receptor protocol.

-

Internal Solution: Same as for the GABAᴀ receptor protocol.

-

Agonist: Glycine stock solution (100 mM in water).

-

Antagonist: this compound stock solution (10 mM in DMSO, dilute to final concentrations in ACSF).

-

Patch-clamp setup: Same as for the GABAᴀ receptor protocol.

Procedure:

-

Preparation:

-

Follow the same preparation steps as in Protocol 1, substituting glycine for GABA.

-

-

Recording:

-

Establish a whole-cell patch-clamp configuration and clamp the cell at -60 mV.

-

-

Glycine Application and Baseline Recording:

-

Apply a sub-maximal concentration of glycine (e.g., EC₂₀-EC₅₀) for 2-5 seconds to elicit a stable inward Cl⁻ current.

-

Establish a stable baseline response with repeated applications.

-

-

This compound Application:

-

Pre-apply this compound for at least 60 seconds before co-application with glycine.

-

Record the glycine-evoked current in the presence of this compound.

-

Use a range of this compound concentrations to determine the concentration-dependency of the block.

-

-

Washout:

-

Wash out this compound and check for the recovery of the glycine-evoked current.

-

-

Data Analysis:

-

Measure the peak amplitude of the glycine-evoked current before and after this compound application.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

-

Logical Relationship of Competitive Antagonism:

Conclusion

The provided protocols offer a robust framework for the in vitro electrophysiological characterization of this compound. By utilizing whole-cell patch-clamp techniques, researchers can quantitatively assess the antagonistic potency of this compound at both GABAᴀ and glycine receptors. The established pA₂ values confirm its significant antagonistic properties. These studies are crucial for understanding the molecular mechanisms underlying the physiological effects of this compound and for its potential use as a pharmacological tool in neuroscience research.

References

- 1. Complex interactions between the steroid derivative RU 5135 and the GABAA-receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glycine antagonism by RU 5135 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antagonism of inhibitory amino acids by the steroid derivative this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functional characterisation of the human alpha1 glycine receptor in a fluorescence-based membrane potential assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of RU5135 in Brain Slice Recordings

For Researchers, Scientists, and Drug Development Professionals

Introduction